molecular formula C12H11BO2 B1270766 3-Biphenylboronic acid CAS No. 5122-95-2

3-Biphenylboronic acid

Cat. No.: B1270766
CAS No.: 5122-95-2
M. Wt: 198.03 g/mol
InChI Key: GOXICVKOZJFRMB-UHFFFAOYSA-N
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Description

Biphenyl-3-ylboronic acid: is an organic compound with the molecular formula C12H11BO2. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its utility in various chemical reactions, especially in the field of organic synthesis.

Scientific Research Applications

Chemistry: Biphenyl-3-ylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, biphenyl-3-ylboronic acid is used as a reagent for the detection of sugars and other biomolecules. It has also been evaluated for its pharmacological activity as an inhibitor of fatty acid amide hydrolase, an enzyme involved in the metabolism of fatty acids .

Industry: In industrial applications, biphenyl-3-ylboronic acid is used in the production of advanced materials and polymers. Its ability to form stable bonds with other organic molecules makes it a key component in the development of new materials with unique properties .

Mechanism of Action

Target of Action

3-Biphenylboronic acid is primarily used as a biological reagent in the form of a boronate-assisted fluorogenic chemosensor . It has been evaluated for pharmacological activity as fatty acid amide hydrolase inhibitors . Fatty acid amide hydrolase (FAAH) is an integral membrane protein responsible for the hydrolysis and inactivation of a class of signaling lipids known as fatty acid amides, including the endocannabinoid anandamide .

Mode of Action

It is known to be involved incoupling reactions with various compounds such as potassium cyanate, quinones, or fluorous tagged N-hydroxyphthalimide . It also participates in the direct C-H arylation of electron-deficient heterocycles .

Biochemical Pathways

It is known that boronic acids, including this compound, can interact with diols in biological systems, forming cyclic boronate esters . This property is often exploited in the design of boronate-affinity chromatography methods for the separation of compounds containing cis-diols, such as sugars .

Pharmacokinetics

It is known that the compound isinsoluble in water , which may affect its bioavailability and distribution in the body.

Result of Action

Its use as afluorogenic chemosensor suggests that it may be involved in the detection and quantification of certain biological molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the polarity of the solvent, which can in turn influence its bioavailability and distribution . Additionally, its stability may be affected by factors such as pH, temperature, and the presence of other chemical species .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended . In case of ingestion or contact with skin or eyes, immediate medical attention is advised .

Biochemical Analysis

Biochemical Properties

3-Biphenylboronic acid plays a significant role in biochemical reactions, particularly as a boronate-assisted fluorogenic chemosensor. It interacts with various biomolecules, including enzymes and proteins. One notable interaction is with fatty acid amide hydrolase, an enzyme involved in the degradation of fatty acid amides. This compound acts as an inhibitor of this enzyme, thereby affecting the levels of fatty acid amides in the body . Additionally, it has been used in coupling reactions with potassium cyanate, quinones, and fluorous tagged N-hydroxyphthalimide .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to enhance the chemiluminescence detection system in capillary electrophoresis by interacting with the diol groups of saccharides . This interaction enhances the stability and detection sensitivity of the system. Furthermore, this compound affects cell signaling pathways and gene expression by inhibiting enzymes like fatty acid amide hydrolase, which plays a role in cellular metabolism and signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a Lewis acid, forming reversible covalent bonds with diol-containing molecules. This interaction is crucial for its role as a chemosensor and enzyme inhibitor. By binding to the active site of fatty acid amide hydrolase, this compound inhibits the enzyme’s activity, leading to changes in the levels of fatty acid amides and subsequent alterations in gene expression and cellular signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods. Long-term exposure to this compound has been observed to affect cellular function, particularly in in vitro studies . The compound’s stability and degradation are crucial factors to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to inhibit fatty acid amide hydrolase without causing significant adverse effects. At higher doses, toxic effects such as cellular damage and inflammation have been observed . These threshold effects highlight the importance of dosage optimization in experimental studies to achieve the desired outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as an enzyme inhibitor. It interacts with enzymes such as fatty acid amide hydrolase, affecting the metabolic flux of fatty acid amides . This interaction can lead to changes in metabolite levels and overall metabolic activity. Understanding the metabolic pathways involving this compound is essential for elucidating its biochemical effects and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by these interactions, affecting its activity and function . The compound’s transport and distribution are critical factors in determining its efficacy and potential side effects in biochemical applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization helps in elucidating its mechanism of action and potential effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Biphenyl-3-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of 3-bromobiphenyl with a boron-containing reagent. For instance, 3-bromobiphenyl can be treated with n-butyllithium followed by the addition of trimethyl borate. The reaction mixture is then hydrolyzed to yield biphenyl-3-ylboronic acid .

Industrial Production Methods: In industrial settings, the production of biphenyl-3-ylboronic acid often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and precise control of reaction conditions ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Biphenyl-3-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Acids/Bases: For protodeboronation reactions.

Major Products:

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Biphenyl-3-yl Alcohol: From oxidation.

    Biphenyl: From protodeboronation.

Comparison with Similar Compounds

Uniqueness: Biphenyl-3-ylboronic acid is unique due to its specific positioning of the boronic acid group, which can influence its reactivity and the types of products formed in chemical reactions. This positional specificity can make it more suitable for certain applications compared to its isomers .

Properties

IUPAC Name

(3-phenylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXICVKOZJFRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370206
Record name 3-Biphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5122-95-2
Record name 3-Biphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-phenylphenyl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Phenyl boronic acid (1) (106.2 g, 871.4 mmol), 3-bromophenylboronic acid (2) (35.0 g, 174.2 mmol), palladium acetate (9.8 g, 4.357 mmol), triphenylphosphine (4.64 g, 17.4 mmol), and 2M K2CO3 aqueous solution (470 ml) were added to 950 mL of dimethoxyethane and refluxed for 17 hours. The mixture was cooled to room temperature and the aqueous layer was separated from the organic layer. The aqueous layer was then extracted twice with 200 mL of ethyl acetate. The organic layers were combined and washed with brine and dried over magnesium sulfate. The solids were removed by vacuum filtration and the organic solvent evaporated to the crude product. The crude product was purified by Kugelehor distillation to give of 3 (30 g, 86.7%).
Quantity
106.2 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step One
Name
Quantity
470 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
catalyst
Reaction Step One
Quantity
950 mL
Type
solvent
Reaction Step One
Name
Yield
86.7%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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